1H-吲哚-3-甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

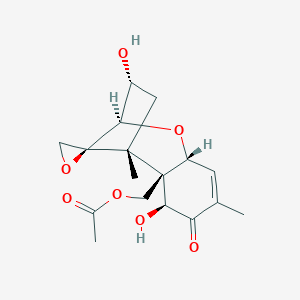

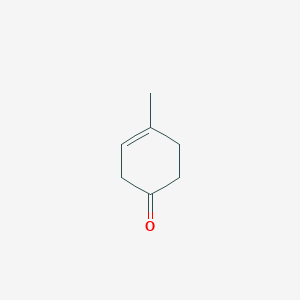

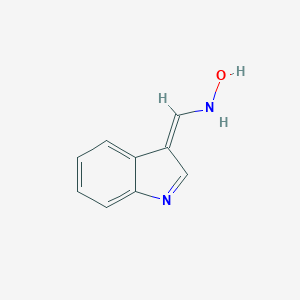

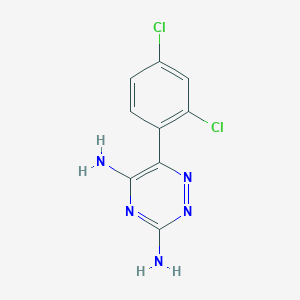

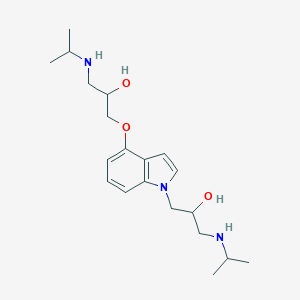

1H-indole-3-carbaldehyde oxime, also known as 1H-indole-3-carbaldehyde oxime, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-indole-3-carbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indole-3-carbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

在多组分反应中的作用

1H-吲哚-3-甲醛及其衍生物是生成生物活性结构的关键且高效的化学前体 . 它们在多组分反应 (MCRs) 中起着重要作用,这些反应为合成复杂分子提供了途径 . MCRs 通常具有高产率、操作友好、节省时间和成本的特点 .

活性分子的合成

1H-吲哚-3-甲醛和吲哚家族的相关成员是合成活性分子的理想前体 . 它们不仅被认为是合成药物活性化合物和吲哚生物碱的关键,而且在合成各种杂环衍生物方面也起着至关重要的作用 .

抗菌特性

1H-吲哚-3-甲醛肟是具有有用抗菌特性的吲哚植物抗毒素生产中的关键中间体 . 在优化条件下,在研磨 20 分钟后,可以达到近 95% 的产率 .

酸性条件下的异构化

对于含有给电子取代基 (-CH3, -OCH3) 的产物,发现肟在酸性条件下从反式异构体到顺式异构体的异构化 . 这种异构化过程可用于各种化学反应和合成 .

激酶抑制剂

作用机制

Target of Action

It is known that 1h-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Mode of Action

It’s known that 1h-indole-3-carbaldehyde and its derivatives are involved in multicomponent reactions (mcrs), which offer access to complex molecules .

Biochemical Pathways

In Arabidopsis thaliana, derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play an important role in pathogen defense in cruciferous plants .

Pharmacokinetics

The molecular formula of 1h-indole-3-carbaldehyde oxime is c9h8n2o, with an average mass of 160173 Da and a monoisotopic mass of 160063660 Da . These properties may influence its bioavailability.

Result of Action

It’s known that 1h-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Action Environment

It’s known that multicomponent reactions (mcrs), in which 1h-indole-3-carbaldehyde and its derivatives are involved, are generally high-yielding, operationally friendly, time- and cost-effective, complying with the green chemistry criteria .

属性

CAS 编号 |

2592-05-4 |

|---|---|

分子式 |

C9H8N2O |

分子量 |

160.17 g/mol |

IUPAC 名称 |

(NZ)-N-(1H-indol-3-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H/b11-6- |

InChI 键 |

BWEFEUTYNRSOKX-WDZFZDKYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NO |

手性 SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N\O |

规范 SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NO |

同义词 |

Indole-3-carboxaldehyde Oxime; NSC 525800; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic routes are commonly employed to produce 1H-indole-3-carbaldehyde oxime derivatives?

A1: Several methods have been explored for synthesizing 1H-indole-3-carbaldehyde oxime derivatives. A common starting material is 2-indolone, which can be subjected to the Vilsmeier-Haack reaction to introduce a carbaldehyde group at the 3-position. [] Subsequent N-alkylation and oximation reactions can then yield 1-alkyl-2-chloro-1H-indole-3-carbaldehyde oximes and 1-alkyl-2-phenoxy-1H-indole-3-carbaldehyde oximes. [] An alternative approach involves a one-pot synthesis of 1-alkyl-2-alkoxy-1H-indole-3-carbaldehyde oximes directly from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes through Williamson ether synthesis. [] Additionally, the hydroxyl group of the oxime moiety can be further functionalized through acylation reactions with various acyl chlorides to yield N-acyl-3-indolealdehyde oxime esters. []

Q2: What characterization techniques are commonly used to confirm the structure of newly synthesized 1H-indole-3-carbaldehyde oxime derivatives?

A2: Researchers rely on a combination of spectroscopic and analytical techniques to confirm the structures of novel 1H-indole-3-carbaldehyde oxime derivatives. These techniques often include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR is frequently employed to elucidate the structure and confirm the presence of specific protons within the molecule. [, ]

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the synthesized compounds, such as the characteristic peaks for carbonyl and oxime moieties. [, ]

- Mass spectrometry (MS): MS analysis provides information about the molecular weight of the compound and its fragmentation pattern, further supporting the proposed structure. [, ]

- Elemental analysis: This technique determines the percentage composition of elements within the synthesized compound, confirming its purity and consistency with the expected molecular formula. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride](/img/structure/B30650.png)

![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)